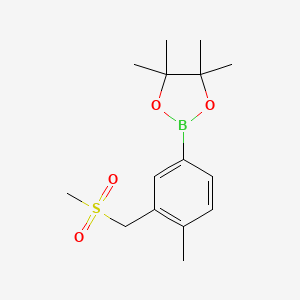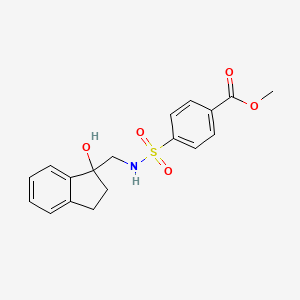
5-(N-环己基氨基甲基)-2-氟苯基硼酸,二缩水甘醇酯
货号 B2413748
CAS 编号:
2096340-16-6
分子量: 333.25
InChI 键: VMNXNNPQSUYOIH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(N-Cyclohexylaminomethyl)-2-fluorophenylboronic acid, pinacol ester is a type of organoboronic acid ester. Organoboronic acids and their esters are widely used in organic chemistry for the synthesis of various organic compounds. The pinacol ester group in the molecule is a protecting group for the boronic acid, which can be removed under certain conditions to reveal the boronic acid .
Synthesis Analysis
The synthesis of organoboronic acids and their esters typically involves the reaction of an organohalide with a boron compound. In the case of 5-(N-Cyclohexylaminomethyl)-2-fluorophenylboronic acid, pinacol ester, the compound could potentially be synthesized by reacting a suitable 5-(N-Cyclohexylaminomethyl)-2-fluorophenyl halide with a boron compound .Molecular Structure Analysis
The molecular structure of 5-(N-Cyclohexylaminomethyl)-2-fluorophenylboronic acid, pinacol ester would consist of a phenyl ring substituted with a fluorine atom at the 2-position and a cyclohexylaminomethyl group at the 5-position. The phenyl ring would also be attached to a boronic acid pinacol ester group .Chemical Reactions Analysis
Organoboronic acids and their esters are known to participate in various types of chemical reactions. One of the most common reactions is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an organoboronic acid or ester with an organohalide in the presence of a palladium catalyst .科学研究应用
- Recent advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety have expanded our understanding of their pharmacological activity .
- The combination of quinoline organocatalysts and trifluoroacetic acid as cocatalysts has enabled the enantioselective synthesis of 2,5- and 2,6-disubstituted protected piperidines, as well as 2,5,5-trisubstituted protected piperidines .
Medicinal Chemistry and Drug Design
Organocatalysis and Synthesis
Chemical Biology and Multicomponent Reactions
作用机制
未来方向
属性
IUPAC Name |
N-[[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BFNO2/c1-18(2)19(3,4)24-20(23-18)16-12-14(10-11-17(16)21)13-22-15-8-6-5-7-9-15/h10-12,15,22H,5-9,13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNXNNPQSUYOIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CNC3CCCCC3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看


![5-(4-Benzylpiperazin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2413667.png)
![2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B2413668.png)



![1-({1-[2-(4-Bromophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2413674.png)
![1-(3-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2413675.png)
![N-{4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]phenyl}-2-fluorobenzenecarboxamide](/img/structure/B2413677.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2,4-dimethoxyphenyl)propanamide](/img/structure/B2413678.png)

![1-[(1-{2-[4-(Propan-2-ylsulfanyl)phenyl]acetyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2413682.png)

